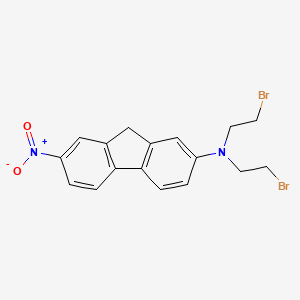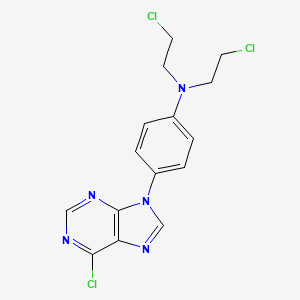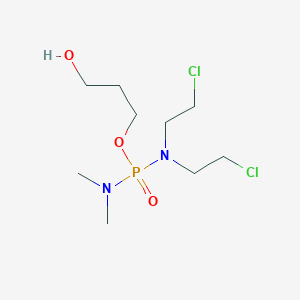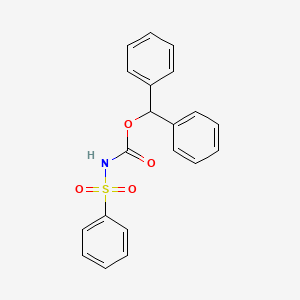
n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine: is a synthetic organic compound characterized by the presence of bromine, nitro, and amine functional groups attached to a fluorenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine typically involves the following steps:
Nitration of Fluorene: The initial step involves the nitration of fluorene to introduce a nitro group at the 7-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The next step involves the bromination of the nitrofluorene derivative to introduce bromoethyl groups. This can be done using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium thiolate or primary amines under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether or secondary amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving nitro and bromo groups.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules such as proteins and DNA.
Medicine:
- Explored as a potential anticancer agent due to its ability to induce DNA damage in cancer cells.
- Evaluated for its use in targeted drug delivery systems.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
- Applied in the synthesis of dyes and pigments with specific optical properties.
Wirkmechanismus
The mechanism of action of n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine involves its interaction with cellular components, leading to various biological effects. The compound can:
Induce DNA Damage: The bromoethyl groups can alkylate DNA, leading to strand breaks and apoptosis in cancer cells.
Inhibit Enzymes: The nitro group can interact with enzyme active sites, inhibiting their activity and affecting cellular metabolism.
Generate Reactive Oxygen Species (ROS): The compound can undergo redox cycling, generating ROS that cause oxidative stress and cell death.
Vergleich Mit ähnlichen Verbindungen
n,n-Bis(2-bromoethyl)benzene-1,4-diamine: Similar structure but with a benzene core instead of a fluorenyl core.
n,n-Bis(2-bromoethyl)-4-nitroaniline: Similar structure but with a nitroaniline core.
Uniqueness:
- The presence of the fluorenyl core in n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine imparts unique electronic and steric properties, making it more effective in certain applications compared to its analogs.
- The combination of nitro, bromoethyl, and amine groups in a single molecule provides a versatile platform for chemical modifications and functionalization.
Eigenschaften
CAS-Nummer |
6583-92-2 |
|---|---|
Molekularformel |
C17H16Br2N2O2 |
Molekulargewicht |
440.1 g/mol |
IUPAC-Name |
N,N-bis(2-bromoethyl)-7-nitro-9H-fluoren-2-amine |
InChI |
InChI=1S/C17H16Br2N2O2/c18-5-7-20(8-6-19)14-1-3-16-12(10-14)9-13-11-15(21(22)23)2-4-17(13)16/h1-4,10-11H,5-9H2 |
InChI-Schlüssel |
OUHKYXLUHMOPHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N(CCBr)CCBr)C3=C1C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)



![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)

![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)


![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)


![1-[5-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-8-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl]Cyclopropanecarboxylic acid](/img/structure/B13997516.png)
